molecular formula C14H13ClN2O4S B2877180 Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate CAS No. 330201-66-6

Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate

Cat. No.: B2877180
CAS No.: 330201-66-6
M. Wt: 340.78
InChI Key: OZTHVAYFESMFRO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Biochemical Analysis

Biochemical Properties

. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Molecular Mechanism

The molecular mechanism of Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate is not well-studied. Thiazoles are known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate typically involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole in the presence of a base, such as triethylamine, to yield the desired product. The reaction is usually carried out under reflux conditions with an appropriate solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-methylthiazole-5-carboxylate
  • Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate
  • 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid

Comparison: Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate stands out due to its unique combination of the thiazole ring and the chlorophenoxy group, which imparts distinct biological activities. Compared to similar compounds, it exhibits enhanced antimicrobial and anti-inflammatory properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-2-20-13(19)11-8-22-14(16-11)17-12(18)7-21-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTHVAYFESMFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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